![molecular formula C22H18ClN3O2S B2913701 2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide CAS No. 901234-52-4](/img/structure/B2913701.png)
2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide
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Description
The compound “2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Starting from 4-chlorobenzoic acid, new 5-(4-chlorophenyl)-N-substituted-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .Scientific Research Applications
- The compound has been investigated for its antiviral potential. Specifically, compounds derived from its structure have shown activity against the tobacco mosaic virus (TMV) . This property could be valuable in developing antiviral agents or treatments.
- Some derivatives of this compound have demonstrated anti-inflammatory activity. For instance, 1-(4-fluorophenyl)-2-{[5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone exhibited remarkable anti-inflammatory effects, even outperforming indomethacin . Such properties could be relevant in managing inflammatory conditions.
- The compound’s derivatives have been tested for antiproliferative activity against cancer cells. For example, pyrimidine-derived indole ribonucleosides containing its structure showed promise in inhibiting cell growth . This suggests potential applications in cancer research.
- Sulfonamide derivatives, including those related to this compound, have been explored for herbicidal properties . Their use in agriculture could contribute to weed control and crop protection.
- Certain 1,3,4-thiadiazoles, similar to this compound, have displayed diverse bioactivities. These include anticonvulsant, antifungal, and antibacterial properties . Researchers may investigate its broader biological effects.
Antiviral Activity
Anti-Inflammatory Properties
Antiproliferative Effects
Herbicidal and Agricultural Applications
Biological Activity Beyond Antiviral Effects
properties
IUPAC Name |
2-[[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O2S/c23-17-10-8-15(9-11-17)20-22(26-21(25-20)16-5-2-1-3-6-16)29-14-19(27)24-13-18-7-4-12-28-18/h1-12H,13-14H2,(H,24,27)(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHASLJKVVOWDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N2)C3=CC=C(C=C3)Cl)SCC(=O)NCC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide |
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